{[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine
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Overview
Description
{[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine is a complex organic compound characterized by its unique structure, which includes chloro, fluoro, and methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine typically involves multiple steps, including halogenation, etherification, and amination reactions. The process begins with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro groups. This is followed by an etherification reaction to attach the methylphenoxy group. Finally, an amination reaction is carried out to introduce the amine group.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
{[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
{[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(ethyl)amine
- {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(propyl)amine
Uniqueness
{[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research.
Biological Activity
The compound {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine is a novel synthetic organic molecule that has garnered attention due to its potential biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a chloro group, a fluoro group, and a phenoxy moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of cytochrome P450 enzymes can lead to altered drug metabolism and increased toxicity in certain contexts.
- Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis. This interaction could be significant in cancer research where modulation of growth factor receptors is crucial.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Biological Activity Data
The biological activity of this compound can be summarized as follows:
Case Studies
- Cytotoxic Effects on Cancer Cells : A study examined the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent increase in apoptosis, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : Research focusing on the antimicrobial properties revealed that the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.
- Environmental Impact Assessment : Given its structural similarities to herbicides like 4-chloro-2-methylphenoxyacetic acid (MCPA), studies have evaluated its degradation in soil and potential ecological risks. Findings suggest that microbial degradation pathways are influenced by soil composition and the presence of earthworms, enhancing biodegradation rates.
Properties
IUPAC Name |
1-[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-10-7-13(5-6-14(10)17)19-15-8-12(16)4-3-11(15)9-18-2/h3-8,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWISOBIRVPNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)CNC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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